REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])C#N)C.C[O:11][CH:12]([C:15]([CH:17](OC)[O:18]C)=O)OC>C1C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[CH2:17]([OH:18])[CH2:15][CH2:12][OH:11].[O:3]1[CH2:1][CH2:9][CH2:8][O:7][CH2:4]1 |f:2.3|
|
Name
|
benzene TsOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#N)OCC
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(OC)C(=O)C(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
O1COCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |